molecular formula C6H5BrN2O2 B069926 3-Bromo-2-methyl-5-nitropyridine CAS No. 186593-42-0

3-Bromo-2-methyl-5-nitropyridine

Cat. No. B069926
Key on ui cas rn: 186593-42-0
M. Wt: 217.02 g/mol
InChI Key: QWAOQTGMEGSRLN-UHFFFAOYSA-N
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Patent
US08173650B2

Procedure details

To a stirred suspension of vinylmagnesium bromide (1 M in THF, 37.5 mL, 37.50 mmol) was added dropwise a solution of 3-bromo-2-methyl-5-nitropyridine (2.50 g, 11.52 mmol) in THF, under an atmosphere of nitrogen, at 0° C. The resulting solution was allowed to warm to RT and stirred for 1 day then quenched with saturated NH4Cl(aq). The resulting mixture was partitioned between EtOAc and water, the organic layer separated, dried (MgSO4) and evaporated to give a red crude oil, which was purified by column chromatography (Si—PCC, 50-100% EtOAc in cyclohexane) followed by reverse phase HPLC (Phenomenex Gemini 5u C18, 0.1% formic acid in water on a gradient of methanol 5-75%). The relevant HPLC fractions were loaded onto an Isolute® SCX-2 cartridge, the cartridge was washed with MeOH and the desired product eluted with 2 M NH3 in MeOH to give the title compound as a pale yellow solid (22 mg, 1%). LCMS (Method H): RT 2.23 min, [M+H]+ 211.1 (79Br), 213.1 (81Br)
Quantity
37.5 mL
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
1%

Identifiers

REACTION_CXSMILES
[CH:1]([Mg]Br)=[CH2:2].[Br:5][C:6]1[C:7]([CH3:15])=[N:8][CH:9]=[C:10]([N+:12]([O-])=O)[CH:11]=1>C1COCC1>[Br:5][C:6]1[C:7]([CH3:15])=[N:8][CH:9]=[C:10]2[NH:12][CH:1]=[CH:2][C:11]=12

Inputs

Step One
Name
Quantity
37.5 mL
Type
reactant
Smiles
C(=C)[Mg]Br
Step Two
Name
Quantity
2.5 g
Type
reactant
Smiles
BrC=1C(=NC=C(C1)[N+](=O)[O-])C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 1 day
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C
CUSTOM
Type
CUSTOM
Details
then quenched with saturated NH4Cl(aq)
CUSTOM
Type
CUSTOM
Details
The resulting mixture was partitioned between EtOAc and water
CUSTOM
Type
CUSTOM
Details
the organic layer separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a red crude oil, which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (Si—PCC, 50-100% EtOAc in cyclohexane)
WASH
Type
WASH
Details
the cartridge was washed with MeOH
WASH
Type
WASH
Details
the desired product eluted with 2 M NH3 in MeOH

Outcomes

Product
Details
Reaction Time
1 d
Name
Type
product
Smiles
BrC1=C2C(=CN=C1C)NC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 22 mg
YIELD: PERCENTYIELD 1%
YIELD: CALCULATEDPERCENTYIELD 0.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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